Usp1-IN-5

USP1 inhibition Biochemical assay Enzymatic potency

Usp1-IN-5 (CAS 2925547-94-8, Compound is a small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme critical for DNA damage repair pathways. It is reported to exhibit potent inhibitory activity with an IC50 value of less than 50 nM against USP1.

Molecular Formula C27H23F3N8O
Molecular Weight 532.5 g/mol
Cat. No. B12389204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-5
Molecular FormulaC27H23F3N8O
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F
InChIInChI=1S/C27H23F3N8O/c1-37-7-12(27(28,29)30)35-24(37)26-17-14-18(26)16-19(26)15(17)25(14,16)8-38-22-11(6-34-38)5-31-21(36-22)13-20(10-3-4-10)32-9-33-23(13)39-2/h5-7,9-10,14-19H,3-4,8H2,1-2H3
InChIKeyBNEUCBYECWITRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Usp1-IN-5 (2925547-94-8): Technical Overview for Research Procurement


Usp1-IN-5 (CAS 2925547-94-8, Compound 10) is a small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme critical for DNA damage repair pathways [1]. It is reported to exhibit potent inhibitory activity with an IC50 value of less than 50 nM against USP1 [2]. The compound has the molecular formula C27H23F3N8O and a molecular weight of 532.52 Da .

Why Usp1-IN-5 Cannot Be Substituted with Other USP1 Inhibitors


The assumption that all USP1 inhibitors are functionally interchangeable is a critical error in research procurement. USP1 inhibitors differ substantially in their mechanisms of action (e.g., allosteric vs. orthosteric), binding kinetics, and, most importantly, their selectivity profiles across the wider deubiquitinating enzyme (DUB) family [1]. For example, ML323 is a well-characterized allosteric inhibitor of the USP1/UAF1 complex with a defined selectivity profile [2], while the precise binding mode and selectivity fingerprint of Usp1-IN-5 remain uncharacterized in the primary literature [3]. Consequently, the biological outcomes and off-target effects observed with one USP1 inhibitor cannot be reliably extrapolated to another, making direct, evidence-based selection essential for experimental reproducibility.

Quantitative Evidence for Usp1-IN-5: Differentiation from Key Comparators


Biochemical Potency of Usp1-IN-5 vs. ML323 in USP1 Inhibition

Usp1-IN-5 demonstrates a lower absolute IC50 value for USP1 inhibition when compared to the widely used probe ML323, based on data from different assay systems [1]. Usp1-IN-5 has a reported IC50 of less than 50 nM , whereas ML323 has an IC50 of 76 nM . However, this is a cross-study comparison and does not account for differences in assay conditions or enzyme complex composition (e.g., USP1 alone vs. the USP1/UAF1 complex).

USP1 inhibition Biochemical assay Enzymatic potency

Cellular Antiproliferative Activity of Usp1-IN-5 in MDA-MB-436 Cells

Usp1-IN-5 demonstrates potent inhibition of MDA-MB-436 cell growth, a BRCA1-mutant triple-negative breast cancer cell line, with an IC50 of less than 50 nM [1]. This aligns with the established concept of synthetic lethality between BRCA1 deficiency and USP1 inhibition [2]. This is a single data point from a vendor datasheet and lacks a direct comparator; thus, its relative potency in this cell line compared to other USP1 inhibitors (e.g., ML323, KSQ-4279) cannot be established.

Cellular activity Triple-negative breast cancer Antiproliferation

Optimal Research Applications for Usp1-IN-5 (2925547-94-8)


In Vitro Modeling of Synthetic Lethality in BRCA1-Mutant Cancers

Usp1-IN-5 is suitable for in vitro studies exploring synthetic lethality in BRCA1-deficient cancer models. Its potent inhibition of USP1 [1] and the growth of MDA-MB-436 cells (IC50 <50 nM) [2] confirms its utility as a chemical probe in these defined contexts. Given the lack of a fully characterized selectivity profile, results should be validated with orthogonal methods (e.g., siRNA knockdown of USP1) to confirm on-target effects.

Chemical Biology Studies on DNA Damage Response (DDR) Pathways

As a USP1 inhibitor [1], Usp1-IN-5 can be employed as a research tool to dissect the role of USP1 in the DNA damage response, particularly in the regulation of translesion synthesis (TLS) and Fanconi anemia (FA) pathway components like PCNA and FANCD2 [2]. This application is supported by the compound's demonstrated biochemical activity and the well-established biological role of its target.

Pharmacological Tool Compound for USP1-Mediated Processes

Usp1-IN-5 serves as a basic pharmacological tool to inhibit USP1 activity in biochemical and cellular assays. This application is supported by its reported biochemical potency (IC50 <50 nM) [1]. It is most appropriate for experiments where a positive control for USP1 inhibition is required, and the study's conclusions do not hinge on the absolute specificity of the inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Usp1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.